molecular formula C30H36OSn B14217165 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol CAS No. 618444-60-3

1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol

Cat. No.: B14217165
CAS No.: 618444-60-3
M. Wt: 531.3 g/mol
InChI Key: YMQUXKXLMCIULU-UHFFFAOYSA-N
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Description

1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol is a chemical compound that features a cycloheptane ring substituted with a hydroxyl group and a tribenzylstannyl group attached to an ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with tribenzylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The tribenzylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of 1-[2-(Tribenzylstannyl)ethyl]cycloheptan-1-ol.

    Substitution: Formation of various substituted cycloheptan-1-ol derivatives.

Scientific Research Applications

1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Util

Properties

CAS No.

618444-60-3

Molecular Formula

C30H36OSn

Molecular Weight

531.3 g/mol

IUPAC Name

1-(2-tribenzylstannylethenyl)cycloheptan-1-ol

InChI

InChI=1S/C9H15O.3C7H7.Sn/c1-2-9(10)7-5-3-4-6-8-9;3*1-7-5-3-2-4-6-7;/h1-2,10H,3-8H2;3*2-6H,1H2;

InChI Key

YMQUXKXLMCIULU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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